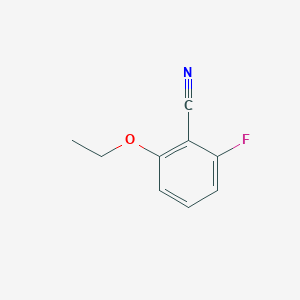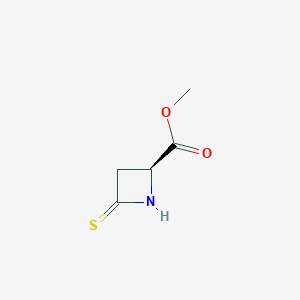
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate, also known as MSAC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MSAC is a sulfur-containing azetidine derivative that has been found to exhibit interesting biological properties.
作用機序
The mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate is not fully understood. However, it has been suggested that Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate may exert its biological effects by modulating various signaling pathways in cells. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has also been shown to induce the activation of caspases, which are enzymes that play a key role in apoptosis.
生化学的および生理学的効果
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit various biochemical and physiological effects. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a key role in the production of inflammatory mediators. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been reported to induce apoptosis in cancer cells by activating caspases.
実験室実験の利点と制限
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit interesting biological properties that make it a promising candidate for various scientific research applications. However, one limitation is that the mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate is not fully understood. Additionally, the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cell types and tissues have not been fully characterized.
将来の方向性
There are several future directions for the scientific research on Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate. One direction is to further investigate the mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate. This could involve studying the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different signaling pathways in cells. Another direction is to investigate the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cell types and tissues. This could involve studying the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cancer cell lines and animal models. Additionally, future research could focus on developing Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate derivatives with improved biological properties.
合成法
The synthesis of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate involves the reaction of 2-oxo-2-(methylthio)ethyl acetate with L-cysteine methyl ester hydrochloride in the presence of triethylamine. The reaction yields Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate as a white solid with a melting point of 80-82°C. The purity of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit interesting biological properties that make it a promising candidate for various scientific research applications. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been shown to possess anti-inflammatory and analgesic activities. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been reported to have antifungal and antibacterial activities.
特性
CAS番号 |
125142-02-1 |
|---|---|
製品名 |
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate |
分子式 |
C5H7NO2S |
分子量 |
145.18 g/mol |
IUPAC名 |
methyl (2S)-4-sulfanylideneazetidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)3-2-4(9)6-3/h3H,2H2,1H3,(H,6,9)/t3-/m0/s1 |
InChIキー |
DSPFZVFCMMFCQY-VKHMYHEASA-N |
異性体SMILES |
COC(=O)[C@@H]1CC(=S)N1 |
SMILES |
COC(=O)C1CC(=S)N1 |
正規SMILES |
COC(=O)C1CC(=S)N1 |
同義語 |
2-Azetidinecarboxylicacid,4-thioxo-,methylester,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





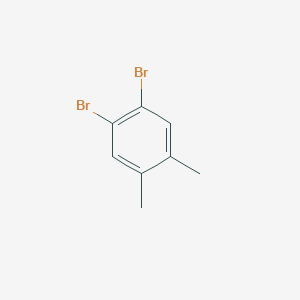

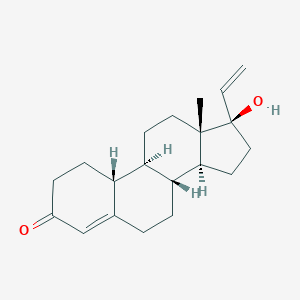
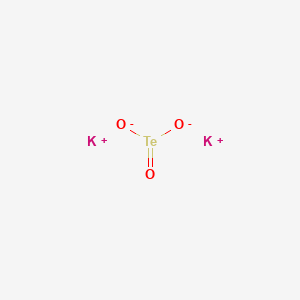






![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)
